An In-Depth Technical Guide to (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique structural amalgam of a phthalide (3-oxo-1,3-dihydro-2-benzofuran) core with a urea moiety in (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea presents a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical and physical properties, synthesis, and potential therapeutic applications. Drawing upon foundational studies of N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-N'-arylureas, this document elucidates the scientific underpinnings of this compound class and outlines experimental pathways for its investigation. The potential of this scaffold as a platform for developing novel therapeutic agents, particularly in the realm of cardiovascular disease, is a central focus.
Introduction: The Benzofuranone-Urea Scaffold
The benzofuranone structural motif is a prevalent feature in numerous biologically active natural products and synthetic compounds.[1] This "privileged structure" is recognized for its capacity to interact with a wide range of biological targets, conferring upon its derivatives a diverse pharmacological profile.[1] When coupled with a urea functional group—a key component in many established pharmaceuticals known for its hydrogen bonding capabilities—the resulting benzofuranone-urea scaffold becomes a compelling candidate for drug discovery programs. This guide focuses on the parent compound of a promising class of these molecules: (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. For (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea, the following properties have been established:
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | AiFChem |
| Molecular Weight | 192.17 g/mol | AiFChem |
| CAS Number | 4741-69-9 | AiFChem |
| IUPAC Name | 1-(3-oxo-1,3-dihydroisobenzofuran-1-yl)urea | AiFChem |
Table 1: Key physicochemical data for (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea.
Structural Elucidation
The chemical structure of (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea is depicted below. The molecule contains a chiral center at the C1 position of the benzofuran ring, meaning it can exist as a racemic mixture of two enantiomers.
Figure 1: Chemical structure of (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea. The asterisk indicates the chiral center.
Synthesis and Chemical Reactivity
While a specific, detailed synthesis protocol for (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea is not widely published, the synthesis of the closely related N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-N'-arylureas has been described. This methodology provides a logical and validated pathway for obtaining the target compound.
Proposed Synthetic Pathway
A plausible and efficient synthesis route starts from 2-carboxybenzaldehyde. The key steps involve the formation of a 1-hydroxy-3-oxo-1,3-dihydroisobenzofuran intermediate, followed by conversion to a reactive acyl isocyanate, and subsequent reaction with ammonia.
Figure 2: Proposed synthetic workflow for (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea.
Experimental Protocol (Hypothetical)
The following protocol is a hypothetical adaptation based on established methods for analogous compounds.
Step 1: Synthesis of 1-Hydroxy-3-oxo-1,3-dihydroisobenzofuran
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Dissolve 2-carboxybenzaldehyde in a suitable aprotic solvent (e.g., tetrahydrofuran).
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Under an inert atmosphere (e.g., nitrogen or argon), cool the solution to 0°C.
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Add a mild reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature. The intramolecular cyclization occurs to form the lactol.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction carefully with a weak acid (e.g., saturated ammonium chloride solution).
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Synthesis of 1-(Isocyanato)-3-oxo-1,3-dihydroisobenzofuran
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Dissolve the dried 1-hydroxy-3-oxo-1,3-dihydroisobenzofuran in a dry, aprotic solvent (e.g., toluene).
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Add a phosgene equivalent (e.g., triphosgene) and a non-nucleophilic base (e.g., triethylamine) at low temperature.
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Allow the reaction to warm to room temperature and stir until completion (monitored by IR spectroscopy for the appearance of the isocyanate peak at ~2270 cm⁻¹).
Step 3: Synthesis of (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea
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Cool the solution of the isocyanate intermediate to 0°C.
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Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., dioxane).
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Stir the reaction mixture until the isocyanate is fully consumed (monitored by IR spectroscopy).
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The product, (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea, may precipitate from the solution.
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Isolate the product by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Therapeutic Applications and Mechanism of Action
While direct biological data for (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea is scarce, the broader class of N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-N'-arylureas has been investigated as potential antihypertensive agents. This suggests that the parent compound may also possess cardiovascular activity.
Antihypertensive Potential
The proposed mechanism of action for the antihypertensive effects of this class of compounds involves the modulation of ion channels or receptors that regulate vascular tone and blood pressure. The urea moiety is critical for forming key hydrogen bond interactions within the binding site of the target protein, while the benzofuranone core provides the necessary structural framework and lipophilicity.
Broader Pharmacological Context
The benzofuran scaffold is a component of many compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Furthermore, various substituted ureas are known to act as enzyme inhibitors, making this compound a candidate for screening against a variety of enzymatic targets.
Figure 3: Logical relationship of the compound to its potential therapeutic application.
Future Directions and Conclusion
(3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea represents a foundational molecule within a class of compounds that has demonstrated potential in the treatment of hypertension. This technical guide has outlined its known physicochemical properties and a viable synthetic strategy based on established chemical principles.
For researchers and drug development professionals, this compound serves as a valuable starting point for further investigation. Key future work should focus on:
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Definitive Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound using modern analytical techniques (NMR, HRMS, X-ray crystallography).
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Biological Screening: Evaluating the compound's activity in relevant biological assays, particularly those related to cardiovascular targets.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the structural requirements for optimal activity and to develop more potent and selective drug candidates.
The convergence of the benzofuranone and urea moieties in this molecule provides a rich platform for the design and discovery of new therapeutic agents.
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